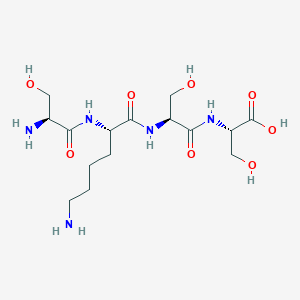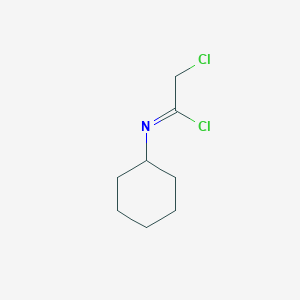
(1Z)-2-Chloro-N-cyclohexylethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-2-Chloro-N-cyclohexylethanimidoyl chloride is an organic compound with a unique structure that includes a chloro group and a cyclohexyl group attached to an ethanimidoyl chloride backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-Chloro-N-cyclohexylethanimidoyl chloride typically involves the reaction of cyclohexylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-2-Chloro-N-cyclohexylethanimidoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.
Reduction: The imidoyl chloride group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanimidoyl derivatives.
Hydrolysis: Formation of cyclohexylacetamide and hydrochloric acid.
Reduction: Formation of cyclohexylethylamine.
Applications De Recherche Scientifique
(1Z)-2-Chloro-N-cyclohexylethanimidoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (1Z)-2-Chloro-N-cyclohexylethanimidoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved in the reaction. For instance, in medicinal chemistry, the compound may interact with enzyme active sites, leading to inhibition or activation of the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1Z)-2-Chloro-N-phenylethanimidoyl chloride: Similar structure but with a phenyl group instead of a cyclohexyl group.
(1Z)-2-Chloro-N-methylthioethanimidoyl chloride: Contains a methylthio group instead of a cyclohexyl group.
Uniqueness
(1Z)-2-Chloro-N-cyclohexylethanimidoyl chloride is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of compounds with particular biological or chemical properties.
Propriétés
Numéro CAS |
749161-02-2 |
|---|---|
Formule moléculaire |
C8H13Cl2N |
Poids moléculaire |
194.10 g/mol |
Nom IUPAC |
2-chloro-N-cyclohexylethanimidoyl chloride |
InChI |
InChI=1S/C8H13Cl2N/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6H2 |
Clé InChI |
RPJJNMCILRJKRZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N=C(CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


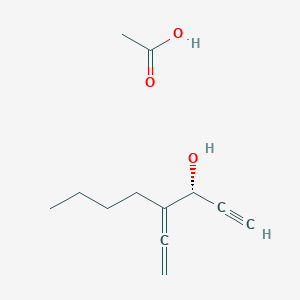
![3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B14227717.png)
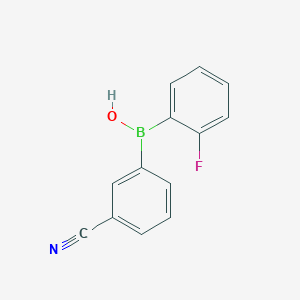
![2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14227725.png)

![4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one](/img/structure/B14227738.png)

![3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14227752.png)
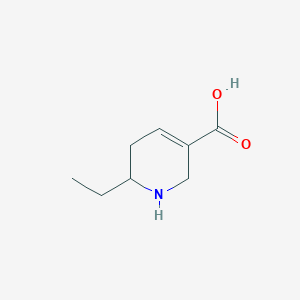
![N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14227760.png)
![Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14227763.png)
![(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B14227766.png)
